

Spectroscopic and Biosynthetic Profile of Azicemicin B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azicemicin B**

Cat. No.: **B1229353**

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Abstract

Azicemicin B is a naturally occurring angucycline-type antibiotic produced by the actinomycete *Kibdelosporangium* sp. MJ126-NF4 (previously identified as *Amycolatopsis* sp.).^[1] It belongs to a rare class of natural products containing an aziridine ring, a moiety that is often critical for the biological activity of such compounds.^[1] This technical guide provides a consolidated overview of the available spectroscopic data for **Azicemicin B**, outlines generalized experimental protocols for its analysis, and presents a visualization of its proposed biosynthetic pathway. While the definitive structural elucidation was published in 1995, the detailed quantitative spectroscopic data from this primary literature is not widely available in public databases. This guide compiles all accessible information and provides context for researchers working with this molecule.

Chemical Structure and Properties

Azicemicin B is characterized by a pentacyclic angucycline core structure with a unique aziridine moiety at the C-3 position.

- Molecular Formula: $C_{22}H_{23}NO_9$ ^[1]
- Molecular Weight: 445.4 g/mol ^[1]

- IUPAC Name: 3-(aziridin-2-yl)-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione
- CAS Number: 162857-75-2

Spectroscopic Data

The structure of **Azicemicin B** was originally determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).[\[2\]](#) The detailed quantitative data is reported in the primary literature but is not available in publicly accessible databases. The following tables are structured to present this data once it is obtained from the original publication: Tsuchida, T., et al. (1995). Azicemicins A and B, new antimicrobial agents produced by Amycolatopsis. II. Structure determination. *The Journal of Antibiotics*, 48(10), 1148-1152.[\[2\]](#)

Mass Spectrometry

High-resolution mass spectrometry confirms the elemental composition of **Azicemicin B**. The initial characterization was performed using HR-Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS).[\[1\]](#)

Ion	Calculated m/z	Observed m/z	Description
$[M+H]^+$	446.1446	Data not publicly available	Protonated molecule
$[M+Na]^+$	468.1265	Data not publicly available	Sodium adduct
Fragments	Data not publicly available	Data not publicly available	Key fragment ions would be listed here.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are essential for the complete structural assignment of **Azicemicin B**. The data presented below is based on the expected chemical shifts for a molecule of this structure and should be populated with the actual experimental data from the primary literature.

Table 2: ^1H NMR Spectroscopic Data for **Azicemicin B** (Expected)

Position	δ (ppm)	Multiplicity	J (Hz)	Assignment
Data not publicly available				

Table 3: ^{13}C NMR Spectroscopic Data for **Azicemicin B** (Expected)

Position	δ (ppm)	Carbon Type
Data not publicly available		

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data for natural products like **Azicemicin B**. These are representative methodologies and may not reflect the exact conditions used in the original structure elucidation.

High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a standard procedure for obtaining high-resolution mass spectra for a purified natural product.

- **Sample Preparation:** A solution of **Azicemicin B** is prepared at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- **Data Acquisition:**
 - The sample is introduced into the mass spectrometer via direct infusion or through an LC system at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - The ESI source is operated in positive ion mode.

- A full scan mass spectrum is acquired over a mass range of m/z 100-1000.
- For fragmentation analysis (MS/MS), the protonated molecular ion ($[M+H]^+$) is selected in the quadrupole and subjected to collision-induced dissociation (CID) with a suitable collision gas (e.g., argon, nitrogen). The resulting fragment ions are analyzed in the TOF or Orbitrap.
- Data Analysis: The acquired data is processed using the instrument's software to determine the accurate mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general workflow for acquiring a suite of NMR spectra for structural elucidation.

- Sample Preparation: Approximately 5-10 mg of purified **Azicemicin B** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, multiplicities, and coupling constants of the protons.
 - ¹³C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is acquired to determine the chemical shifts of the carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assembling the carbon skeleton.
- Data Analysis: The 1D and 2D NMR spectra are processed and analyzed to assign all proton and carbon signals to their respective atoms in the molecule, confirming the overall structure and stereochemistry.

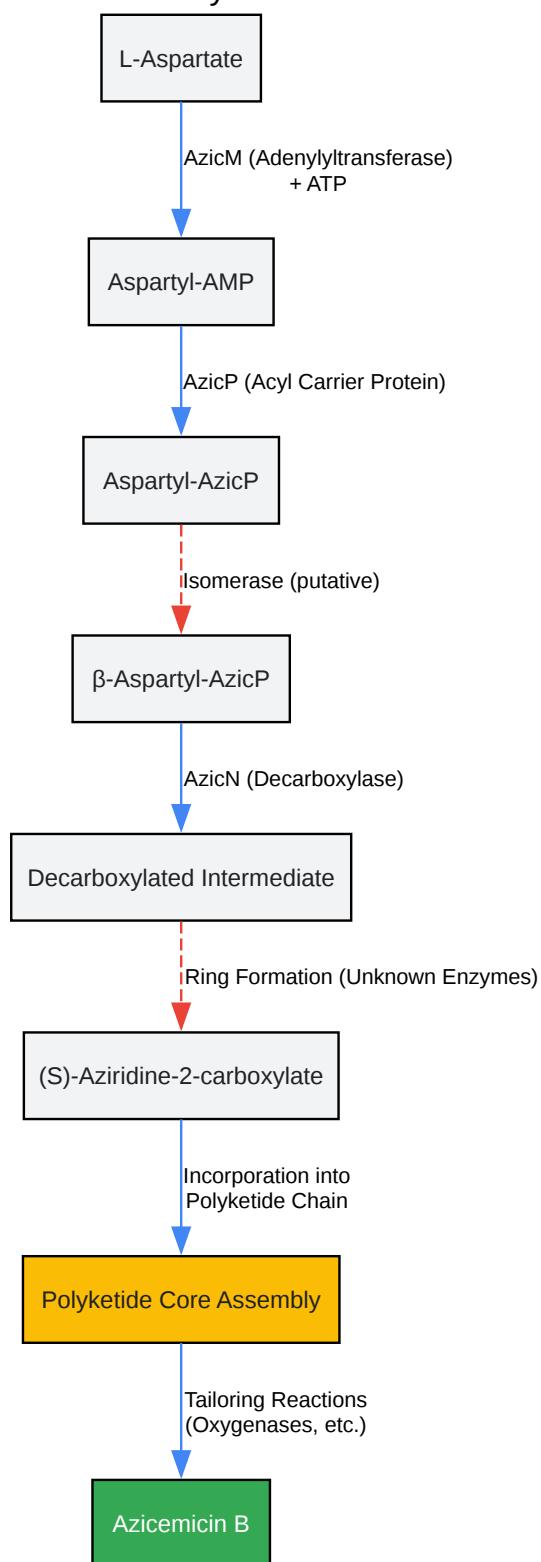
Biosynthesis of Azicemicin B

The biosynthesis of the azicemicins involves a type II polyketide synthase (PKS) pathway for the formation of the angucycline core and a unique pathway for the formation of the aziridine ring. Isotope labeling studies have shown that aspartic acid is the precursor for the aziridine moiety.[\[1\]](#)

Proposed Biosynthetic Pathway for the Aziridine Moiety

The following diagram illustrates the proposed enzymatic steps for the formation of the aziridine ring from L-aspartate.

Proposed Biosynthetic Pathway of the Aziridine Moiety in Azicemicin B

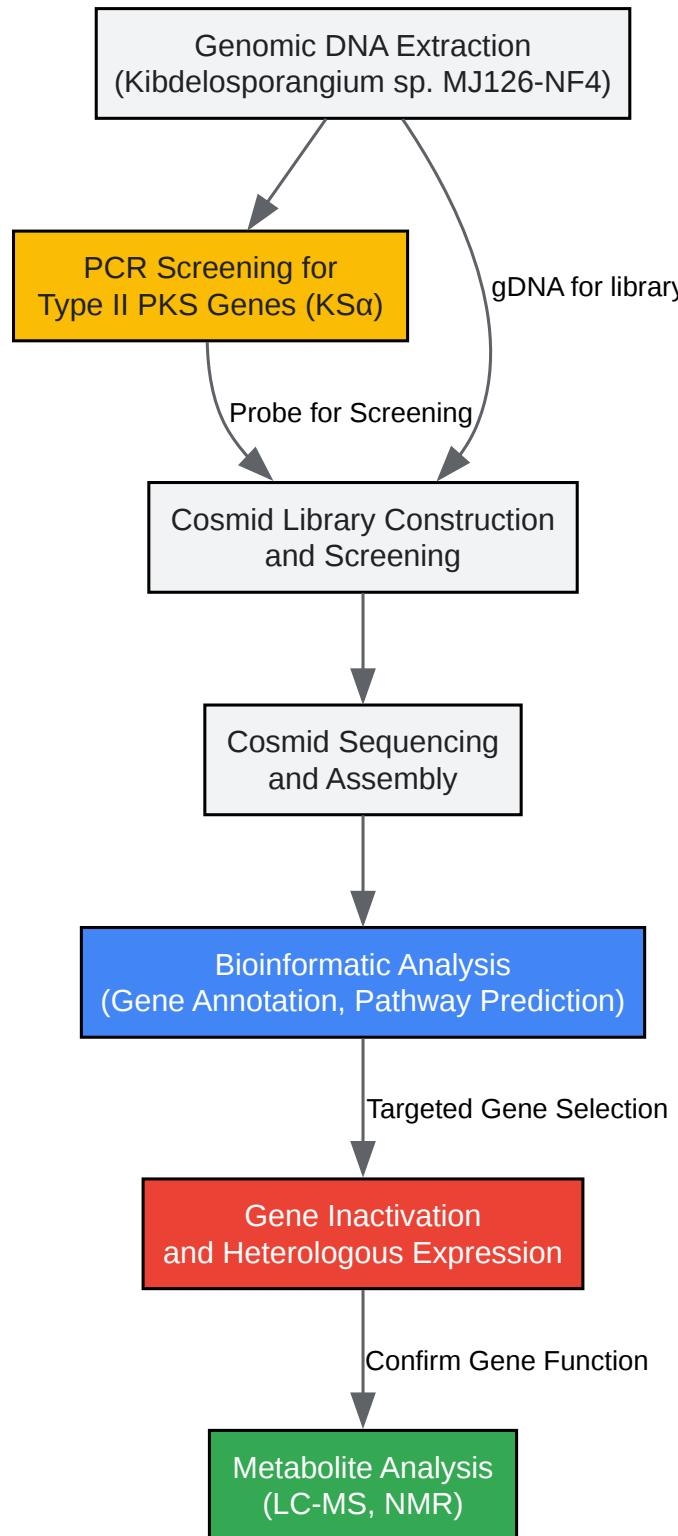
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Caption: Proposed biosynthetic pathway of the aziridine moiety in **Azicemicin B**.

Experimental Workflow for Biosynthetic Gene Cluster Analysis

The identification and characterization of the **azicemicin** biosynthetic gene cluster involved a series of molecular biology and bioinformatics steps.

Workflow for Azicemicin Biosynthetic Gene Cluster Analysis

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Caption: Experimental workflow for the analysis of the **Azicemicin** biosynthetic gene cluster.

Conclusion

Azicemicin B remains a molecule of interest due to its unique structural features and biological activity. This guide provides a framework for understanding its spectroscopic properties and biosynthesis. While detailed quantitative NMR and MS data are not readily available in public repositories, the foundational work on its structure and biosynthetic pathway provides a strong basis for further research. Accessing the primary literature is recommended for researchers requiring the specific quantitative data for comparative analysis or further structural studies.

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References

- 1. Azicemicins A and B, a new antimicrobial agent produced by *Amycolatopsis*. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azicemicins A and B, new antimicrobial agents produced by *Amycolatopsis*. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Biosynthetic Profile of Azicemicin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229353#spectroscopic-data-for-azicemicin-b-nmr-mass-spectrometry]

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